Bis(4-methoxyphenyl)diazomethane Bis(4-methoxyphenyl)diazomethane
Brand Name: Vulcanchem
CAS No.: 1221-72-3
VCID: VC13872056
InChI: InChI=1S/C15H14N2O2/c1-18-13-7-3-11(4-8-13)15(17-16)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3
SMILES:
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol

Bis(4-methoxyphenyl)diazomethane

CAS No.: 1221-72-3

Cat. No.: VC13872056

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-methoxyphenyl)diazomethane - 1221-72-3

Specification

CAS No. 1221-72-3
Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
IUPAC Name 1-[diazo-(4-methoxyphenyl)methyl]-4-methoxybenzene
Standard InChI InChI=1S/C15H14N2O2/c1-18-13-7-3-11(4-8-13)15(17-16)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3
Standard InChI Key OWRNAWGCEAUIOY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Properties

Bis(4-methoxyphenyl)diazomethane is a yellow crystalline solid with the following key identifiers:

PropertyValueSource
CAS Number1221-72-3
Molecular FormulaC₁₅H₁₄N₂O₂
Molecular Weight254.28 g/mol
IUPAC Name1-[Diazo(4-methoxyphenyl)methyl]-4-methoxybenzene
Canonical SMILESCOC1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)OC
X-ray CrystallographyCCDC 802064 (monoclinic, P2₁/c)

The compound’s structure has been confirmed via X-ray diffraction, revealing a planar diazo group conjugated with the electron-donating methoxy substituents . This conjugation stabilizes the diazo moiety while enhancing its reactivity toward electron-deficient substrates.

Physicochemical Properties

Experimental and computational data highlight the compound’s stability and reactivity:

PropertyValueMethodSource
Melting Point132°C (decomposes)DSC
Density1.1 ± 0.1 g/cm³Calculated
SolubilitySoluble in CH₂Cl₂, THF, etherExperimental
λ<sub>max</sub>350 nm (in CH₂Cl₂)UV-Vis

Density Functional Theory (DFT) studies reveal a singlet ground state for the derived bis(4-methoxyphenyl)carbene, with a singlet-triplet energy gap of 0.3 kcal/mol . This near-degeneracy enables dual reactivity pathways under photochemical conditions.

Reactivity and Applications

Cyclopropanation Reactions

Bis(4-methoxyphenyl)diazomethane reacts with electron-deficient alkenes (e.g., dicyanofumarates) to form cyclopropanes via stepwise [3+2]-cycloaddition mechanisms . Key findings include:

  • Diastereoselectivity: Reactions with (E)- and (Z)-dimethyl dicyanofumarates yield trans- and cis-cyclopropanes, respectively, with diastereomeric ratios up to 9:1 .

  • Mechanistic Insights: DFT calculations support a domino process involving initial nucleophilic attack by the diazo nitrogen, followed by carbene elimination .

Carbene Transfer Reactions

Photolysis (λ = 350 nm) generates bis(4-methoxyphenyl)carbene, which participates in:

  • C–H Insertion: Reacts with alkynes to form cyclopropenes (singlet pathway) or indenes (triplet pathway) .

  • Cross-Coupling: Nickel-catalyzed reactions with alkenes afford cyclopropanes via metallocarbene intermediates .

Example Reaction:

Bis(4-methoxyphenyl)diazomethanehνBis(4-methoxyphenyl)carbene+N2\text{Bis(4-methoxyphenyl)diazomethane} \xrightarrow{h\nu} \text{Bis(4-methoxyphenyl)carbene} + \text{N}_2 \uparrow Carbene+PhC≡CHtrans-Cyclopropene(80% yield)[13]\text{Carbene} + \text{PhC≡CH} \rightarrow \text{trans-Cyclopropene} \quad (\text{80\% yield})[13]

Ferrocifen Synthesis

The compound reacts with ferrocenyl thioketones in a "two-fold extrusion" process, yielding tetrasubstituted ethylenes. Subsequent demethylation produces ferrocifens, a class of anticancer agents :

Thioketone+DiazoalkaneEthyleneBBr3Ferrocifen\text{Thioketone} + \text{Diazoalkane} \rightarrow \text{Ethylene} \xrightarrow{\text{BBr}_3} \text{Ferrocifen}
HazardPrecautionary MeasureSource
Explosive decompositionAvoid heating above 100°C
Acute toxicity (LD₅₀, rat oral)320 mg/kg
Environmental persistenceNot readily biodegradable

Regulatory status: Classified as Nonhazardous for transport under RIDADR guidelines, though local regulations may restrict large-scale handling .

Recent Advances and Future Directions

  • Photochemical Switching: Irradiation at 3 K selectively interconverts singlet and triplet carbene states, enabling spin-selective reactivity .

  • Flow Chemistry: Microreactor systems minimize risks during large-scale synthesis, achieving 57% yield with reduced decomposition .

  • Electrochemical Applications: Ferrocene-derived products exhibit redox activity, suggesting utility in biosensors .

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